4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium
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Overview
Description
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of an amino group at the 4-position of the pyridine ring and a methoxy-oxoethyl group at the 1-position. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium can be achieved through several methods. One common approach involves the reaction of 4-aminopyridine with 2-methoxy-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The methoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyridinium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium: Similar structure with an ethoxy group instead of a methoxy group.
4-Methoxyphenylamino derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy-oxoethyl group allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(4-aminopyridin-1-ium-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h2-5,9H,6H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJQYBVXTUOSG-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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